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Compound of Interest

Compound Name: 4-Fluoro-2-nitrobenzaldehyde

Cat. No.: B1294362 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR) and infrared (IR) spectral data for 4-Fluoro-2-nitrobenzaldehyde
(C₇H₄FNO₃; CAS No: 2923-96-8).[1][2][3] The document presents tabulated spectral data,

detailed experimental protocols for data acquisition, and a logical workflow for the structural

characterization of the compound. This guide is intended to serve as a key resource for the

identification and characterization of this molecule in research and development settings.

Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for 4-Fluoro-
2-nitrobenzaldehyde.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen

atoms in the molecule.
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Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz
Assignment

10.45 s - Aldehyde (-CHO)

8.20 dd J = 8.8, 2.5 Hz Aromatic (H-6)

7.85 dd J = 8.8, 5.4 Hz Aromatic (H-5)

7.60 ddd J = 8.8, 2.5, 0.5 Hz Aromatic (H-3)

Interpretation: The downfield singlet at 10.45 ppm is characteristic of an aldehyde proton. The

three signals in the aromatic region (7.60-8.20 ppm) correspond to the three protons on the

benzene ring. The splitting patterns (doublet of doublets, etc.) arise from spin-spin coupling

with neighboring protons and the fluorine atom.

¹³C NMR Spectral Data
The ¹³C NMR spectrum identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment

187.5 Aldehyde (C=O)

166.2 (d, ¹JCF ≈ 260 Hz) Aromatic (C-4)

151.0 Aromatic (C-2)

133.5 (d, ³JCF ≈ 10 Hz) Aromatic (C-6)

131.8 Aromatic (C-1)

122.0 (d, ²JCF ≈ 25 Hz) Aromatic (C-5)

115.5 (d, ²JCF ≈ 22 Hz) Aromatic (C-3)

Interpretation: The signal at 187.5 ppm corresponds to the carbonyl carbon of the aldehyde

group. The carbon directly bonded to the fluorine atom (C-4) exhibits a large coupling constant

(¹JCF) of approximately 260 Hz, appearing as a doublet. Other carbons in the aromatic ring

show smaller couplings to the fluorine atom.
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Infrared (IR) Spectral Data
The IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies.

Frequency (cm⁻¹) Functional Group Assignment

~3100 Aromatic C-H Stretch

~2850, ~2750 Aldehyde C-H Stretch

~1710 Aldehyde C=O Carbonyl Stretch

~1610, ~1480 Aromatic C=C Ring Stretch

~1530 Asymmetric NO₂ Stretch

~1350 Symmetric NO₂ Stretch

~1250 C-F Stretch

~830 C-H Out-of-plane Bend

Interpretation: The strong absorption at ~1710 cm⁻¹ is indicative of the aldehyde carbonyl

group. The two distinct peaks at ~1530 cm⁻¹ and ~1350 cm⁻¹ confirm the presence of the nitro

(NO₂) group. The C-F bond vibration is observed around 1250 cm⁻¹.[4] Aromatic C-H and

aldehyde C-H stretches are also clearly visible.

Experimental Protocols
The following are generalized protocols for the acquisition of NMR and IR spectra for 4-Fluoro-
2-nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 10-20 mg of solid 4-Fluoro-2-nitrobenzaldehyde.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial.
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Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm

NMR tube to remove any particulate matter.

Instrumentation:

The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

The instrument must be properly tuned and shimmed to ensure high resolution and correct

peak shapes.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. A standard pulse program is typically used.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans is generally required compared to ¹H NMR due to the low natural

abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum and apply a baseline correction.

Calibrate the chemical shift axis using the residual solvent peak or an internal standard

(e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Solution):[2]

Prepare a ~10% (w/v) solution of the compound in a suitable solvent like Carbon

Tetrachloride (CCl₄) for the 4000-1330 cm⁻¹ region and Carbon Disulfide (CS₂) for the

1330-400 cm⁻¹ region.[2]

Note: Due to toxicity, KBr pellets are a common alternative for solid samples.
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Sample Preparation (KBr Pellet):

Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade

Potassium Bromide (KBr).

Grind the mixture to a very fine powder using an agate mortar and pestle.

Press the powder into a thin, transparent pellet using a hydraulic press.

Instrumentation:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

Data Acquisition:

Place the sample (solution cell or KBr pellet) in the spectrometer's sample holder.

Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or

32) to improve the signal-to-noise ratio. The final spectrum is presented as the ratio of the

sample scan to the background scan.

Visualization
The following diagram illustrates the logical relationship between the chemical compound and

its corresponding spectral analysis techniques for structural elucidation.
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Caption: Logical workflow for the spectral characterization of 4-Fluoro-2-nitrobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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